Dimethyl 3-chloropyridine-2,5-dicarboxylate
Overview
Description
Dimethyl 3-chloropyridine-2,5-dicarboxylate is a chemical compound with the CAS Number: 106014-21-5 . It has a molecular weight of 229.62 and its IUPAC name is dimethyl 3-chloro-2,5-pyridinedicarboxylate . It is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for Dimethyl 3-chloropyridine-2,5-dicarboxylate is 1S/C9H8ClNO4/c1-14-8(12)5-3-6(10)7(11-4-5)9(13)15-2/h3-4H,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
Dimethyl 3-chloropyridine-2,5-dicarboxylate is a solid substance . and is typically stored in a sealed container in a dry room at normal temperature .Scientific Research Applications
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Organic Synthesis : This compound can be used as an intermediate in the synthesis of more complex organic molecules . The specific methods of application or experimental procedures would depend on the target molecule being synthesized.
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Agrochemicals : In the field of agrochemicals, this compound could be used in the synthesis of pesticides or other agricultural chemicals . The specific application would depend on the type of agrochemical being produced.
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Pharmaceuticals : This compound could potentially be used in the synthesis of pharmaceutical drugs . The specific application would depend on the type of drug being produced.
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Dyestuffs : In the field of dyestuffs, this compound could be used in the production of various dyes . The specific application would depend on the type of dye being produced.
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Molecular Simulations : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can use this compound for producing impressive simulation visualizations .
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Material Science : This compound could potentially be used in the synthesis of new materials or in the study of material properties .
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Organic Synthesis : This compound can be used as an intermediate in the synthesis of more complex organic molecules . The specific methods of application or experimental procedures would depend on the target molecule being synthesized.
-
Agrochemicals : In the field of agrochemicals, this compound could be used in the synthesis of pesticides or other agricultural chemicals . The specific application would depend on the type of agrochemical being produced.
-
Pharmaceuticals : This compound could potentially be used in the synthesis of pharmaceutical drugs . The specific application would depend on the type of drug being produced.
-
Dyestuffs : In the field of dyestuffs, this compound could be used in the production of various dyes . The specific application would depend on the type of dye being produced.
-
Molecular Simulations : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can use this compound for producing impressive simulation visualizations .
-
Material Science : This compound could potentially be used in the synthesis of new materials or in the study of material properties .
Safety And Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
dimethyl 3-chloropyridine-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-14-8(12)5-3-6(10)7(11-4-5)9(13)15-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINDYKCLGNROTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466922 | |
Record name | Dimethyl 3-chloropyridine-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-chloropyridine-2,5-dicarboxylate | |
CAS RN |
106014-21-5 | |
Record name | 2,5-Dimethyl 3-chloro-2,5-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106014-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 3-chloropyridine-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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